molecular formula C17H21ClN2O2 B1504450 Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate CAS No. 218451-34-4

Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate

Cat. No.: B1504450
CAS No.: 218451-34-4
M. Wt: 320.8 g/mol
InChI Key: GAAZJKMOIVSYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1, a 4-chlorophenyl substituent, and a cyano group at position 4 of the piperidine ring. This compound is widely used in medicinal chemistry as a building block for synthesizing biologically active molecules, particularly kinase inhibitors and prolyl-hydroxylase modulators . Its structural rigidity and functional group diversity make it a versatile intermediate for optimizing pharmacokinetic properties, such as metabolic stability and solubility.

Properties

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAZJKMOIVSYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678162
Record name tert-Butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218451-34-4
Record name tert-Butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate (CAS Number: 218451-34-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H21ClN2O2
  • Molecular Weight : 320.8 g/mol
  • CAS Number : 218451-34-4

The compound features a piperidine ring substituted with a tert-butyl ester, a cyano group, and a chlorophenyl moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly protein kinases. The cyano group and the aromatic amine are critical for modulating enzyme activity and receptor interactions.

Key Mechanisms:

  • Inhibition of Protein Kinase B (PKB/Akt) : This compound has been identified as a potent inhibitor of PKB, which plays a crucial role in cell survival and growth signaling pathways. It exhibits selectivity against PKB compared to other kinases such as PKA .

Biological Activity and Research Findings

Research has demonstrated various biological activities associated with this compound, including anticancer properties and effects on cellular signaling pathways.

Anticancer Activity

A study highlighted that derivatives of similar compounds showed significant inhibition of tumor growth in human xenograft models. The presence of the chlorophenyl group is believed to enhance the compound's affinity for cancer-related targets .

Selectivity and Potency

The compound has shown up to 150-fold selectivity for PKB over PKA in cellular assays. This selectivity is crucial for reducing potential side effects in therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivitySelectivity
This compoundStructureInhibits PKB, anticancerHigh
Tert-butyl 4-aminopiperidine-1-carboxylate-Moderate PKB inhibitionLow
4-Cyano-4-phenylpiperidine-1-carboxylate-Limited activityModerate

Case Studies

  • In Vivo Studies : A notable study assessed the efficacy of similar compounds in vivo, demonstrating their ability to modulate biomarkers associated with the PI3K−PKB−mTOR pathway, crucial for cancer progression .
  • Cellular Assays : In vitro assays indicated that this compound effectively inhibited cell proliferation in various cancer cell lines, showcasing its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate is primarily investigated for its potential as a pharmaceutical agent. It serves as a PKB (Protein Kinase B) inhibitor , which is significant in cancer therapy due to its role in regulating cell survival and proliferation. Research indicates that inhibiting the Akt signaling pathway can induce apoptosis in cancer cells, making this compound a candidate for anticancer drug development.

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines, including those associated with hematologic malignancies. The mechanism involves:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Specifically, it causes G2/M phase arrest by downregulating key signaling proteins involved in cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AntiproliferativeHighInduces apoptosis
Cell Cycle ArrestG2/M Phase ArrestDownregulates Akt effectors
CytotoxicitySignificantTargets cancer cell lines

In a notable study, derivatives of this compound demonstrated low micromolar IC50 values against various cancer cell lines, indicating significant anticancer potential. The structural optimization of these derivatives has been crucial in enhancing their efficacy.

Clinical Relevance

The targeting of the Akt pathway has been validated through clinical trials exploring various PKB inhibitors for treating aggressive forms of cancer. The promising results from preclinical studies suggest that further development could lead to effective treatment options for patients with resistant cancers.

Safety Profile

While investigating its biological activities, assessing the safety profile is essential. Current research indicates that modifications to the structure can lead to favorable metabolic profiles and reduced side effects compared to other known PKB inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents (Piperidine/Phenyl) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Cl-phenyl, 4-CN 322.12 (estimated) Intermediate for kinase inhibitors; Boc protection enhances stability
tert-Butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate 3-Cl-phenyl, 4-CN 322.12 Meta-substitution alters steric/electronic properties; potential impact on target binding
tert-Butyl 4-(2-bromo-6-fluorophenyl)-4-cyanopiperidine-1-carboxylate 2-Br-6-F-phenyl, 4-CN 400.66 Bromo/fluoro groups enable further functionalization (e.g., Suzuki coupling)
tert-Butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate 4-Br-phenyl (amino-linked), 4-CN 380.28 Amino linker enhances solubility; used in peptide-mimetic drug design
tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (Compound 10) 4-Cl-benzoyl, no CN 322.12 Ketone group increases polarity; Rf = 0.19 (PE/EtOAc 4:1)
tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate 4-F-phenyl, no CN 279.34 Fluorine improves metabolic stability; lower molecular weight reduces lipophilicity

Structural and Functional Group Variations

  • Substituent Position: The position of the chlorine atom on the phenyl ring (para vs. meta) influences electronic effects and steric interactions.
  • Cyanide vs. Carbonyl: Replacing the cyano group with a benzoyl moiety (as in Compound 10) increases hydrogen-bonding capacity, which may enhance target engagement but reduce cell permeability .
  • Halogen Diversity : Bromine and fluorine substituents (e.g., in ) offer distinct reactivity profiles. Bromine facilitates further cross-coupling reactions, while fluorine enhances metabolic stability .

Preparation Methods

Synthesis via Alkylation in DMF with Sodium Hydride

  • Reactants :

    • 2-(4-chlorophenyl)acetonitrile (20.1 g, 132.59 mmol)
    • tert-butyl N,N-bis(2-chloroethyl)carbamate (35.4 g, 146.19 mmol)
    • Sodium hydride (27 g, 60% in mineral oil, 666.73 mmol)
    • Solvent: Anhydrous N,N-dimethylformamide (DMF, 200 mL)
  • Procedure :
    Sodium hydride is added portionwise at 0°C under nitrogen to a solution of the acetonitrile and carbamate in DMF over 2 hours. The mixture is then stirred at 60°C for 1.5 hours and subsequently overnight at room temperature. The reaction is quenched with saturated aqueous ammonium chloride, extracted with dichloromethane, washed with brine, dried, and concentrated. The crude product is purified by silica gel chromatography using dichloromethane/petroleum ether (1:1).

  • Yield and Physical Data :

    • Yield: 71%
    • Product: Yellow solid
    • TLC Rf: 0.15 (ethyl acetate/petroleum ether = 1/5)
Parameter Details
Molecular Formula C17H21ClN2O2
Molecular Weight 320.81 g/mol
Reaction Temperature 0°C to 60°C
Atmosphere Nitrogen (Inert)
Purification Method Silica gel chromatography
Solvent for Extraction Dichloromethane

This method is considered efficient and reproducible, providing a good balance of yield and purity with manageable reaction conditions.

Alternative Preparation of 4-Cyanopiperidine Intermediates

Another preparative approach involves synthesizing 4-cyanopiperidine hydrochloride, a key intermediate that can be converted to the tert-butyl carbamate derivative. This method employs dehydration of isonipecotamide using thionyl chloride in the presence of dibutylformamide, followed by purification steps:

  • Key Steps :

    • Suspension of isonipecotamide in n-propyl acetate
    • Addition of dibutylformamide and thionyl chloride at 20°C
    • Stirring for 18 hours
    • Filtration and washing to isolate 4-cyanopiperidine hydrochloride
  • Yield : 73% with 95% purity by quantitative NMR

This intermediate can subsequently be reacted with di-tert-butyl dicarbonate to yield the tert-butyl 4-cyanopiperidine derivative, which can be further functionalized to the target compound.

Detailed Research Findings and Reaction Analysis

Reaction Conditions and Mechanism Insights

  • The alkylation reaction using sodium hydride in DMF proceeds via deprotonation of the methylene adjacent to the nitrile group in 2-(4-chlorophenyl)acetonitrile, generating a carbanion that attacks the bis(2-chloroethyl)carbamate electrophile, forming the piperidine ring with a cyano substituent at the 4-position.

  • The inert atmosphere (nitrogen) is critical to avoid side reactions with moisture or oxygen, which can quench the reactive sodium hydride and reduce yield.

  • Temperature control (starting at 0°C and then heating to 60°C) ensures controlled deprotonation and ring closure without decomposition.

Purification and Yield Optimization

  • The use of saturated ammonium chloride to quench the reaction neutralizes excess sodium hydride and facilitates phase separation.

  • Multiple extractions with dichloromethane and brine washes remove inorganic salts and polar impurities.

  • Silica gel chromatography with a dichloromethane/petroleum ether solvent system provides effective separation of the product from side products and unreacted starting materials.

Comparative Yield Table

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Alkylation in DMF with NaH (Sodium Hydride) 2-(4-chlorophenyl)acetonitrile, tert-butyl N,N-bis(2-chloroethyl)carbamate NaH in DMF, 0-60°C, N2 atmosphere 71 Straightforward, good purity
Dehydration of isonipecotamide to 4-cyanopiperidine hydrochloride Isonipecotamide Thionyl chloride, dibutylformamide, n-propyl acetate, 20°C 73 (intermediate) Multi-step, intermediate for further conversion

Summary of Preparation Methods

The synthesis of this compound is primarily achieved via the alkylation of 2-(4-chlorophenyl)acetonitrile with tert-butyl N,N-bis(2-chloroethyl)carbamate using sodium hydride in anhydrous DMF under inert atmosphere. This method yields the desired compound in approximately 71% yield with straightforward purification.

An alternative route involves preparing the 4-cyanopiperidine hydrochloride intermediate by dehydration of isonipecotamide, which can then be converted into the tert-butyl carbamate derivative. This approach, although involving more steps, provides an important synthetic intermediate with good yield and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, starting with Boc-protected piperidine intermediates. Key steps include:

  • Cyanation : Introduction of the cyano group at the 4-position of the piperidine ring using reagents like TMSCN or KCN under acidic conditions.
  • Substitution : Coupling with 4-chlorophenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
  • Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane is critical for isolating high-purity product .
    • Critical Factors : Reaction temperature (often 0°C to room temperature), solvent choice (e.g., THF or DMF), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield and purity .

Q. How is this compound characterized, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. The 4-cyano group exhibits a distinct peak at ~120 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 347.13 for C₁₇H₂₀ClN₂O₂).
  • Elemental Analysis : Matches calculated C, H, N percentages to confirm purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential inhalation hazards (acute toxicity Category 4 per GHS classification) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What is the mechanistic basis for the biological activity of this compound, particularly as a prolyl hydroxylase inhibitor?

  • Methodological Answer : The 4-cyano and 4-chlorophenyl groups confer structural mimicry to α-ketoglutarate, a cofactor in prolyl hydroxylase (PHD) enzymes. Competitive inhibition disrupts HIF-1α degradation, making it relevant in hypoxia-related studies.

  • Validation : Enzymatic assays (e.g., fluorescence-based PHD activity tests) and cellular hypoxia models (e.g., Hep3B cells) confirm IC₅₀ values .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformational stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides:

  • Hydrogen Bonding Networks : Analysis of intermolecular interactions (e.g., C≡N···H-O) stabilizes specific conformations .
  • Torsion Angles : Quantify steric effects from the tert-butyl group on piperidine ring puckering .

Q. How should researchers address contradictions in solubility data reported for this compound?

  • Methodological Answer :

  • Solvent Screening : Systematic testing in DMSO, THF, and aqueous buffers (pH 1–10) under controlled temperatures.
  • Dynamic Light Scattering (DLS) : Detects aggregation in polar solvents, which may explain discrepancies in biological assay results .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Methodological Answer :

  • Temperature Control : Store at –20°C in amber vials to prevent photodegradation.
  • Desiccants : Use silica gel to mitigate hydrolysis of the Boc group under humid conditions .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target selectivity?

  • Methodological Answer :

  • Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity.
  • Computational Modeling : Density Functional Theory (DFT) predicts steric/electronic effects of modifications on PHD active-site interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.